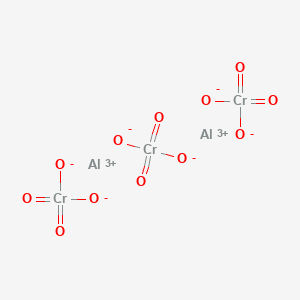![molecular formula C17H13ClN2O2 B13798096 1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol CAS No. 6548-36-3](/img/structure/B13798096.png)
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is an organic compound known for its vibrant color and complex structure. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) linking a chlorinated methoxyphenyl ring to a naphthalenol moiety, which contributes to its unique chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in textiles, plastics, and inks due to its stability and vibrant color
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced to form amines, which may interact with cellular components and disrupt normal functions. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, leading to potential antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Methoxyphenyl)azo]-2-Naphthalenol
- 1-[(3-Methoxyphenyl)azo]-2-Naphthalenol
- 1-[(4-Methoxyphenyl)azo]-2-Naphthalenol
Uniqueness
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its chemical reactivity and stability. This substitution also imparts distinct color properties, making it more suitable for specific industrial applications compared to its analogs .
Propiedades
Número CAS |
6548-36-3 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
1-[(5-chloro-2-methoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-9-7-12(18)10-14(16)19-20-17-13-5-3-2-4-11(13)6-8-15(17)21/h2-10,21H,1H3 |
Clave InChI |
HUGYQSLCXQFJIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


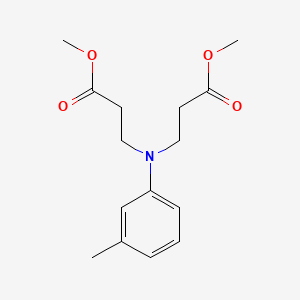
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
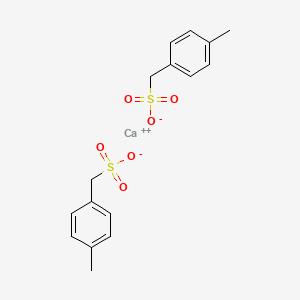
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)



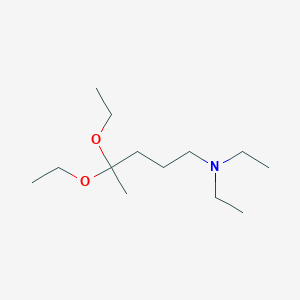
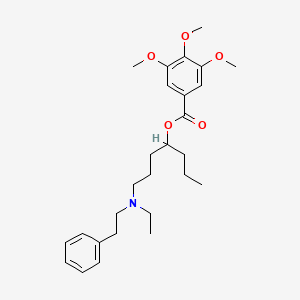
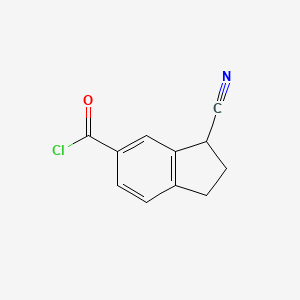
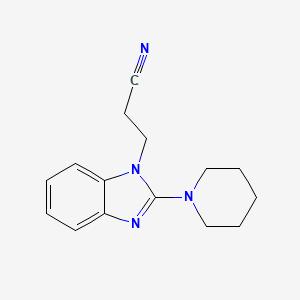

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
